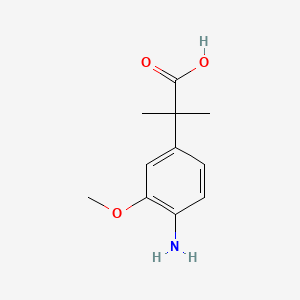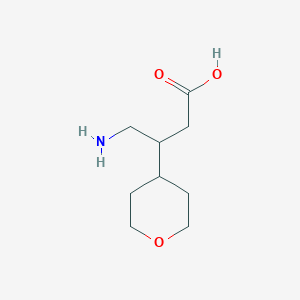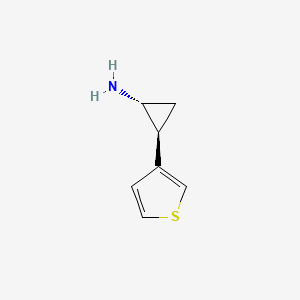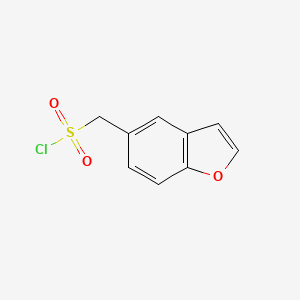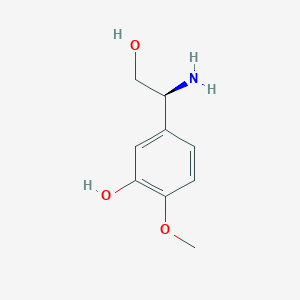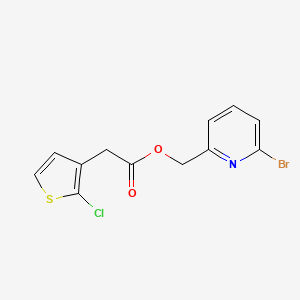
(6-Bromopyridin-2-yl)methyl2-(2-chlorothiophen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate: is an organic compound that features a pyridine ring substituted with a bromine atom at the 6th position and a thiophene ring substituted with a chlorine atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate typically involves a multi-step process:
Formation of the Pyridine Derivative: The starting material, 6-bromopyridine, is reacted with a suitable alkylating agent to introduce the methyl group at the 2nd position.
Formation of the Thiophene Derivative: 2-chlorothiophene is prepared through chlorination of thiophene.
Esterification Reaction: The final step involves the esterification of the pyridine and thiophene derivatives using a suitable esterifying agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Compounds with new functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of certain biomolecules.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.
Electronics: Its incorporation into electronic materials can enhance the performance of devices like sensors or transistors.
Mechanism of Action
The mechanism of action of (6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents can form halogen bonds with target molecules, influencing their activity. The ester functional group can undergo hydrolysis, releasing the active components that interact with biological pathways.
Comparison with Similar Compounds
- (6-chloropyridin-2-yl)methyl 2-(2-bromothiophen-3-yl)acetate
- (6-fluoropyridin-2-yl)methyl 2-(2-iodothiophen-3-yl)acetate
- (6-iodopyridin-2-yl)methyl 2-(2-bromothiophen-3-yl)acetate
Uniqueness:
- Halogen Substitution: The specific combination of bromine and chlorine atoms in (6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate provides unique reactivity and interaction profiles compared to other halogenated derivatives.
- Functional Group Positioning: The positioning of the ester group and the halogen atoms influences the compound’s chemical behavior and potential applications.
Properties
Molecular Formula |
C12H9BrClNO2S |
|---|---|
Molecular Weight |
346.63 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C12H9BrClNO2S/c13-10-3-1-2-9(15-10)7-17-11(16)6-8-4-5-18-12(8)14/h1-5H,6-7H2 |
InChI Key |
UXGUJVOJULMJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)COC(=O)CC2=C(SC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


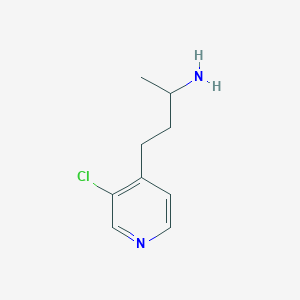
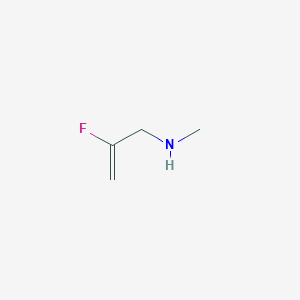
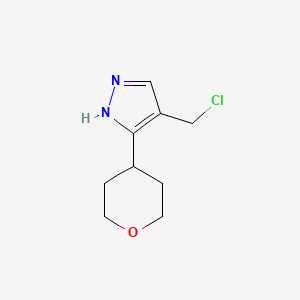

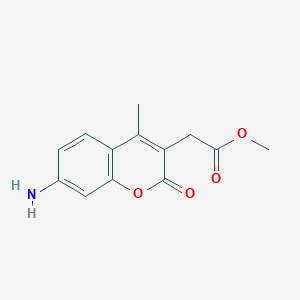
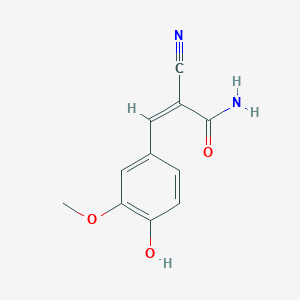
![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
